2-Iodo-7-methoxyquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-7-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQYRBOLCCOHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo 7 Methoxyquinoline 3 Carbaldehyde and Analogues
Precursor Synthesis and Strategic Functionalization
The assembly of the target molecule begins with the synthesis of a suitable precursor, which is then strategically modified. A common and effective approach involves the initial preparation of a chloro-analogue, which serves as a versatile intermediate for subsequent iodination.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net It is particularly effective for the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives from readily available N-arylacetamides. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). rsc.org
The Vilsmeier-Haack reaction facilitates a one-pot cyclization and formylation of N-arylacetamides to yield 2-chloro-3-formylquinolines. The process begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The N-arylacetamide then reacts with this reagent, leading to an intramolecular electrophilic substitution on the aromatic ring, which results in cyclization. Subsequent hydrolysis of the resulting iminium salt intermediate introduces the formyl group at the C3 position of the newly formed quinoline (B57606) ring. rsc.org This regioselective process is a cornerstone for accessing a variety of quinoline-3-carbaldehyde derivatives. nih.govrsc.org
The presence of electron-donating groups on the N-arylacetamide precursor generally leads to good yields of the corresponding quinoline product.
The synthesis of the key intermediate, 2-Chloro-7-methoxyquinoline-3-carbaldehyde (B187766), is achieved through the Vilsmeier-Haack cyclization of N-(3-methoxyphenyl)acetamide. The reaction involves treating the acetamide (B32628) with the Vilsmeier reagent (POCl₃ in DMF). The reaction mixture is typically heated to facilitate the cyclization and formation of the quinoline ring system. nih.gov Upon completion, the mixture is poured into ice water to hydrolyze the intermediate and precipitate the product. nih.govresearchgate.net
The general procedure involves the slow addition of phosphorus oxychloride to chilled N,N-dimethylformamide to prepare the Vilsmeier-Haack adduct. The corresponding N-arylacetamide is then added, and the mixture is heated. nih.govresearchgate.net This methodology provides a direct and regioselective route to the desired 2-chloro-7-methoxyquinoline-3-carbaldehyde.
Table 1: Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
| Starting Acetanilide | Product | Reagents | Conditions | Yield (%) | Reference |
| N-(3-methoxyphenyl)acetamide | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | POCl₃, DMF | Heat to 90°C | Good | |
| N-phenylacetamide | 2-Chloroquinoline-3-carbaldehyde | POCl₃, DMF | Heat at 353 K for 15 h | - | researchgate.net |
| N-(3-tolyl)acetamide | 2-Chloro-7-methylquinoline-3-carbaldehyde | POCl₃, DMF | Heat at 353 K for 15 h | - | nih.gov |
| N-(4-anisyl)acetamide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | POCl₃, DMF | Heat at 353 K for 15 h | - | researchgate.net |
With the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate in hand, the next critical step is the introduction of the iodine atom at the C2 position. This is typically accomplished via a halogen exchange reaction, where the more reactive chloro group is substituted by an iodo group.
The conversion of an aryl chloride to an aryl iodide proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Unlike the SN2 reaction common for alkyl halides, the SNAr pathway is characteristic of aromatic systems. nih.gov The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. In the case of 2-chloroquinoline-3-carbaldehyde, the heterocyclic nitrogen atom and the C3-formyl group act as electron-withdrawing features that activate the C2 position for nucleophilic attack. nih.gov
While the classic Finkelstein reaction (an SN2 process) is not directly applicable to aryl halides, an analogous "aromatic Finkelstein reaction" can occur. wikipedia.orgbyjus.com These reactions often require specific conditions, such as polar aprotic solvents and sometimes catalysis, to proceed efficiently. wikipedia.org The driving force for the reaction can be the precipitation of the resulting metal chloride salt in the chosen solvent, shifting the equilibrium towards the iodinated product. wikipedia.org
A direct pathway for the conversion of 2-chloroquinoline-3-carbaldehyde to the corresponding 2-iodo derivative involves treatment with sodium iodide in a suitable solvent. researchgate.net Research has documented the treatment of 2-chloroquinoline-3-carbaldehyde with sodium iodide in acetonitrile (B52724) to facilitate the halogen exchange, yielding the 2-iodoquinoline (B1585599) product. researchgate.net This transformation represents a nucleophilic aromatic substitution where the iodide ion acts as the nucleophile, displacing the chloride ion from the activated C2 position of the quinoline ring.
Table 2: Halogen Exchange Reaction Data
| Substrate | Product | Reagents | Solvent | Mechanism | Reference |
| 2-Chloroquinoline-3-carbaldehyde | 2-Iodoquinoline-3-carbaldehyde | Sodium Iodide (NaI) | Acetonitrile | SNAr | researchgate.net |
| Alkyl Chloride/Bromide | Alkyl Iodide | Sodium Iodide (NaI) | Acetone | SN2 (Finkelstein) | wikipedia.orgbyjus.com |
| Aromatic Chloride/Bromide | Aromatic Iodide | NaI, CuI (catalyst) | - | Catalytic SNAr | wikipedia.org |
Halogen Exchange Reactions for C2-Iodination
Multi-Component Reactions (MCRs) for Quinoline Core Assembly
Multi-component reactions (MCRs) have become a highly efficient and versatile strategy for the synthesis of complex molecular structures, including the quinoline core, in a single step from three or more starting materials. rsc.orgrsc.org This approach is distinguished by its operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds by varying the initial components. rsc.orgresearchgate.net For the assembly of quinoline derivatives, MCRs provide a convergent pathway to rapidly build the heterocyclic system with various substituents. rsc.org
Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.orgrsc.org A common MCR strategy for quinolines involves the reaction of an aniline (B41778), an aldehyde, and an activated alkyne. rsc.org The reaction sequence typically begins with the formation of an imine from the aniline and aldehyde, which is then followed by a cyclization step involving the third component, leading to the quinoline scaffold. scielo.br The versatility of this method allows for the incorporation of desired functional groups, such as a methoxy (B1213986) group on the aniline precursor, to generate analogues like 7-methoxyquinolines.
The table below illustrates a generalized three-component reaction for the synthesis of substituted quinolines, which can be adapted to produce precursors for the target molecule.
| Reactant A | Reactant B | Reactant C | Catalyst | Resulting Quinoline |
| Substituted Aniline | Aldehyde | Alkyne | Lewis Acid (e.g., Yb(OTf)₃, FeCl₃) | 2,4-Disubstituted Quinoline |
| Aniline | Aryl Ketone | DMSO (as C1 source) | Copper Catalyst | 2-Aryl Quinoline |
This table presents generalized data from multicomponent reactions used in quinoline synthesis. rsc.orgscielo.br
By selecting appropriately substituted starting materials, this methodology can provide efficient access to a wide range of quinoline derivatives. acs.org
Catalytic Approaches in Quinoline Synthesis
Catalysis is fundamental to modern organic synthesis, offering powerful tools for constructing complex molecules like substituted quinolines with high efficiency and selectivity. nih.govbenthamdirect.com Various catalysts, including those based on transition metals like palladium, copper, nickel, and iron, as well as non-metal catalysts, have been extensively employed in quinoline synthesis. nih.govnumberanalytics.comresearchgate.net These catalytic systems facilitate a range of transformations, from the initial construction of the quinoline ring to the subsequent functionalization of the heterocyclic core. researchgate.net
Catalytic methods are often favored for their mild reaction conditions and tolerance of a wide array of functional groups, which is crucial for the synthesis of highly decorated molecules. beilstein-journals.org Strategies such as cross-coupling reactions, C-H activation, and oxidative annulation have become indispensable for introducing specific substituents onto the quinoline scaffold. mdpi.comresearchgate.net
Oxidative Annulation Strategies for Functionalized Quinolines
Molecular oxygen is often used as a clean and economical oxidant in these reactions, with water being the only byproduct. acs.org Various transition metal catalysts, particularly palladium and ruthenium, have been shown to be highly effective in promoting these transformations. nih.govacs.org For instance, palladium-catalyzed aerobic oxidative annulation of anilines with allylbenzenes can produce 2-substituted quinolines in good yields. nih.gov
An environmentally benign approach involves an iodine-mediated mechanochemical process for the synthesis of multi-substituted quinolines. nih.gov This solvent-free oxidative annulation reaction uses appropriately designed aniline derivatives and can incorporate the iodine atom directly into the quinoline product, which can then be used for further functionalization. nih.gov This strategy is particularly relevant for the synthesis of iodo-substituted quinolines like 2-Iodo-7-methoxyquinoline-3-carbaldehyde. nih.gov
The following table summarizes key features of different oxidative annulation strategies.
| Catalyst System | Reactants | Key Features |
| Palladium(II)/TsOH/O₂ | Anilines, Allylbenzenes | Aerobic oxidation, high atom economy. acs.org |
| Ruthenium(II)/O₂ | Imidazo[1,5-a]quinolin-2-ium salts, Alkynes | NHC-directed C-H activation, molecular oxygen as oxidant. acs.org |
| Iodine (Mechanochemical) | Aniline derivatives, Enynes | Solvent-free, environmentally benign, direct iodination. nih.gov |
This table highlights different catalytic systems and reactants used in oxidative annulation for quinoline synthesis.
Transition Metal-Catalyzed Routes for Substituted Quinoline Carbaldehydes (e.g., Sonogashira Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic cores, allowing for the precise introduction of various substituents. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly powerful for forming new carbon-carbon bonds on the quinoline ring. numberanalytics.comresearchgate.net
For the synthesis of substituted quinoline carbaldehydes, these methods can be used to introduce aryl, alkyl, or alkynyl groups. For example, the synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde has been achieved via a Suzuki coupling reaction between 2-chloro-7-methoxyquinoline-3-carbaldehyde and phenylboronic acid, catalyzed by palladium acetate (B1210297) and triphenylphosphine. nih.gov This demonstrates the utility of cross-coupling reactions in modifying a pre-formed quinoline carbaldehyde scaffold.
The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a highly effective method for creating arylalkynes. blazingprojects.comajouronline.com In the context of quinoline synthesis, a 2-iodoquinoline derivative could be coupled with a suitable alkyne to introduce a carbon-based substituent at the 2-position. beilstein-journals.orgresearchgate.net While not directly forming the carbaldehyde, the resulting alkyne can be a versatile handle for subsequent transformation into a carbaldehyde group through oxidation or hydration-oxidation sequences.
The table below provides examples of palladium-catalyzed reactions for the functionalization of quinoline derivatives.
| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 2-Phenylquinoline derivative nih.gov |
| Sonogashira Coupling | 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Palladium Catalyst | Alkynylquinoline derivative ajouronline.com |
| Sonogashira Coupling | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | Arylacetylene beilstein-journals.org |
This table showcases examples of transition metal-catalyzed reactions used to functionalize quinoline cores.
These catalytic methods offer a modular approach to building complex substituted quinolines, providing access to a vast chemical space from common intermediates. researchgate.net
Despite a comprehensive search for spectroscopic data on the chemical compound This compound , specific experimental ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), and fragmentation pattern analyses are not available in the public domain.
While the existence of this compound is noted in chemical databases, detailed characterization studies essential for fulfilling the specific requirements of the requested article—including data tables and in-depth spectral interpretation—have not been published or made accessible.
Information is available for structurally related compounds, such as 2-chloro-7-methoxyquinoline-3-carbaldehyde and 2-methoxyquinoline-3-carbaldehyde. However, the substitution of a chloro or methoxy group with an iodine atom at the 2-position of the quinoline ring would significantly alter the spectroscopic properties. Therefore, data from these analogs cannot be used to accurately describe the spectroscopic characteristics of this compound.
Without access to the specific research findings and spectral data for the target compound, it is not possible to generate the detailed and scientifically accurate article as outlined in the user's request.
Advanced Spectroscopic Characterization of 2 Iodo 7 Methoxyquinoline 3 Carbaldehyde
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental IR data for 2-Iodo-7-methoxyquinoline-3-carbaldehyde, including specific absorption bands and their assignments, are not available in the reviewed scientific literature.
Electronic Absorption and Photoluminescence Spectroscopy for Optical Properties
Specific data regarding the electronic absorption maxima, molar absorptivity, and photoluminescence properties (excitation and emission wavelengths, quantum yields) of this compound have not been reported in the accessible scientific literature.
Computational and Theoretical Studies on 2 Iodo 7 Methoxyquinoline 3 Carbaldehyde
Theoretical Exploration of Reaction Mechanisms Involving the Carbaldehyde Moiety
Theoretical and computational chemistry offers a powerful lens through which to understand the intricate mechanisms of chemical reactions. For 2-Iodo-7-methoxyquinoline-3-carbaldehyde, the carbaldehyde group (-CHO) is a key site of reactivity. While dedicated computational studies on the reaction mechanisms of this specific molecule are not extensively documented in publicly available research, insights can be drawn from theoretical investigations of analogous quinoline-3-carbaldehydes and related aromatic aldehydes. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out reaction pathways, identify transition states, and determine the energetics of various transformations.
The reactivity of the carbaldehyde moiety is diverse, encompassing nucleophilic additions, condensations, oxidations, and reductions. Theoretical explorations of these reactions provide a molecular-level understanding of the factors governing their outcomes, including the role of substituents on the quinoline (B57606) ring, the nature of the attacking reagent, and the influence of catalysts.
A significant area of theoretical investigation for similar molecules, such as 2-chloroquinoline-3-carbaldehyde (B1585622), involves understanding the conformational preferences of the carbaldehyde group, which can influence its reactivity. For instance, the orientation of the carbaldehyde group relative to the quinoline ring can impact steric hindrance and the accessibility of the carbonyl carbon to nucleophiles. Computational studies on related molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde have explored the energy differences between cis and trans conformers, which arise from the rotation around the C-C bond connecting the aldehyde group to the quinoline ring. dergipark.org.tr
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. Theoretical studies on related aromatic aldehydes often focus on elucidating the mechanism of reactions such as the addition of organometallic reagents or the formation of cyanohydrins. These studies typically model the reaction pathway, calculating the energies of the reactants, transition state, and product. The calculated activation energy provides a quantitative measure of the reaction's feasibility.
For quinoline-3-carbaldehydes, the electron-withdrawing nature of the quinoline ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Theoretical calculations can quantify this effect by analyzing the partial atomic charges on the carbonyl carbon and oxygen atoms.
Condensation Reactions
The carbaldehyde group of quinoline derivatives readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a wide range of heterocyclic systems. nih.gov Theoretical studies can be employed to investigate the mechanisms of these cyclization reactions, which often proceed through a multi-step sequence of addition, dehydration, and subsequent ring closure.
For example, in the reaction of a 2-substituted quinoline-3-carbaldehyde with a dinucleophile, DFT calculations can help to:
Determine the initial site of nucleophilic attack.
Characterize the intermediates and transition states along the reaction coordinate.
Evaluate the energy barriers for each step, thereby identifying the rate-determining step.
Predict the regioselectivity and stereoselectivity of the reaction.
While specific data for this compound is not available, studies on the reactions of 2-chloroquinoline-3-carbaldehyde with various nucleophiles provide a framework for understanding these processes. nih.govsemanticscholar.org
Oxidation and Reduction Reactions
The carbaldehyde moiety can be oxidized to a carboxylic acid or reduced to an alcohol. Theoretical studies can model these transformations, providing insights into the mechanisms of various oxidizing and reducing agents. For instance, the mechanism of reduction using sodium borohydride (B1222165) can be computationally investigated to understand the hydride transfer process and the role of the solvent.
The following table summarizes hypothetical computational data that could be generated for key reactions involving the carbaldehyde moiety of a generic quinoline-3-carbaldehyde, based on typical findings in computational organic chemistry.
| Reaction Type | Reagent | Parameter | Calculated Value (kcal/mol) |
| Nucleophilic Addition | CN⁻ | Activation Energy (ΔG‡) | 10.5 |
| Condensation | NH₂OH | Energy of Reaction (ΔG_rxn) | -15.2 |
| Reduction | BH₄⁻ | Activation Energy (ΔG‡) | 12.8 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Reactivity and Synthetic Transformations of 2 Iodo 7 Methoxyquinoline 3 Carbaldehyde
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C2 position of 2-Iodo-7-methoxyquinoline-3-carbaldehyde is a key site for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for a variety of coupling processes.
Suzuki-Miyaura Coupling and Related C-C Bond Formations at C2-Iodo Position
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds, and the 2-iodo position of the quinoline (B57606) ring is highly susceptible to this reaction. nih.gov This palladium-catalyzed reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a base. nih.govfrontiersin.orgnih.gov The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the C2 position, leading to the synthesis of 2-aryl- and 2-vinyl-7-methoxyquinoline-3-carbaldehydes. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and can be tailored to the specific boronic acid used. organic-chemistry.org While direct studies on this specific molecule are not prevalent, extensive research on analogous 2-iodo and 2-chloroquinolines demonstrates the feasibility and versatility of this transformation. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | Variable |
| Pd/C | - | K₂CO₃ | DME/H₂O | 25-80 | Good to High |
Heck-Type Reactions for Vinylic and Aryl Substitutions
The Heck reaction provides a powerful method for the alkenylation of aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process involves the reaction of this compound with an alkene in the presence of a base to form a new C-C bond, typically with high trans selectivity. nih.gov The mechanism proceeds via oxidative addition of the palladium catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
This reaction enables the synthesis of 3-formyl-7-methoxy-2-vinylquinolines, which are valuable intermediates for further synthetic elaborations. A variety of alkenes, particularly electron-deficient ones like acrylates, acrylonitriles, and styrenes, can be successfully coupled. nih.gov The intramolecular version of the Heck reaction is also a powerful tool for constructing fused-ring systems if a suitable alkene moiety is present elsewhere in the molecule. libretexts.org
Table 2: Typical Reagents and Conditions for Heck-Type Reactions
| Alkene Partner | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 2-Styrylquinoline |
| Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | Ethyl 3-(quinolin-2-yl)acrylate |
| Cyclohexene | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 2-(Cyclohexenyl)quinoline |
| Acrylonitrile | Pd(PPh₃)₄ | NaOAc | DMA | 3-(Quinolin-2-yl)acrylonitrile |
Derivatization of the Carbaldehyde Moiety at C3
The carbaldehyde group at the C3 position is a versatile handle for a multitude of chemical transformations, acting as an electrophilic site for nucleophilic attack and condensation reactions.
Formation of Imines and Schiff Bases
The reaction of the C3-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. redalyc.org
These reactions are often straightforward and high-yielding. The resulting imines are important for several reasons: they represent a stable derivative of the aldehyde, they can act as ligands for metal complexes, and the imine bond itself can be further reduced to form secondary amines or be attacked by nucleophiles. rsc.org A wide variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate a diverse library of Schiff base derivatives. nih.gov
Reactions with Various Nucleophiles
The electrophilic carbon of the C3-carbaldehyde is susceptible to attack by a wide range of nucleophiles. youtube.com These nucleophilic addition reactions are fundamental in organic chemistry and lead to the formation of secondary alcohols upon workup.
Common nucleophiles include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl to form secondary alcohols with a new C-C bond.
Cyanide: The addition of cyanide (e.g., from HCN or NaCN) forms a cyanohydrin, which is a precursor to α-hydroxy acids and α-hydroxy ketones.
Wittig Reagents: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing another route to vinyl-substituted quinolines.
Enolates: Aldol-type condensation reactions with ketones or other enolizable carbonyl compounds can be used to form α,β-unsaturated ketones.
These reactions significantly expand the synthetic utility of the parent aldehyde, allowing for chain extension and the introduction of new functional groups. nih.gov
Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems
The dual functionality of this compound makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems. Annulation reactions often involve a sequence where both the C2-iodo and the C3-carbaldehyde groups participate in ring formation. nih.gov
For instance, reaction with binucleophilic reagents can lead to the construction of a new ring fused to the quinoline core. An example from the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) chemistry involves reaction with hydrazine (B178648) to form an intermediate hydrazone. Subsequent intramolecular nucleophilic attack of the hydrazone nitrogen at the C2 position, with displacement of the halide, can lead to the formation of a fused pyrazolo[3,4-b]quinoline system. rsc.org Similarly, reactions with reagents like urea, thiourea, or amidines can be used to construct fused pyrimidine (B1678525) rings. researchgate.net These cyclization strategies are highly valuable for generating novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. nih.govorganic-chemistry.org
Table 3: Examples of Fused Heterocycles from 2-Haloquinoline-3-carbaldehydes
| Reagent | Fused Ring System | Resulting Heterocycle Name |
|---|---|---|
| Hydrazine Hydrate | Pyrazole | Pyrazolo[3,4-b]quinoline |
| Phenylhydrazine | N-Phenylpyrazole | 1-Phenylpyrazolo[3,4-b]quinoline |
| Thiourea | Thiazine | Thiazino[4,5-b]quinoline |
| Formamide | Pyrrole | Pyrrolo[3,4-b]quinolin-3-one |
| Sodium Azide | Tetrazole | Tetrazolo[1,5-a]quinoline |
Construction of Pyranoquinolines
Pyranoquinolines, heterocyclic compounds containing a pyran ring fused to a quinoline core, are of significant interest due to their diverse biological activities. The aldehyde functionality and the reactive halogen at the C2-position of this compound make it a plausible precursor for the synthesis of pyrano[3,2-c]quinolines.
One potential strategy involves the reaction of the aldehyde group with an active methylene (B1212753) compound, followed by an intramolecular cyclization involving the C2-position. For instance, a Knoevenagel condensation of this compound with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield an α,β-unsaturated intermediate. Subsequent intramolecular nucleophilic substitution of the iodide by a suitable group, potentially after hydrolysis of a nitrile or ester, could lead to the formation of the pyran ring.
A plausible reaction sequence for the construction of a pyrano[3,2-c]quinoline from this compound is outlined below:
| Step | Reactant | Reagent/Conditions | Intermediate/Product |
| 1 | This compound | Malononitrile, base (e.g., piperidine) | (E)-2-((2-iodo-7-methoxyquinolin-3-yl)methylene)malononitrile |
| 2 | Intermediate from Step 1 | Acid or base hydrolysis | 3-amino-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carbonitrile derivative |
This table outlines a hypothetical, yet chemically reasonable, pathway based on established organic reactions.
Domino and Cascade Processes for Complex Scaffolds
The bifunctional nature of this compound makes it an ideal candidate for domino and cascade reactions, which are highly efficient processes for the construction of complex molecular scaffolds in a single operation. These reactions often proceed with high atom economy and can generate significant molecular complexity from simple starting materials.
The reactivity of the aldehyde group can initiate a sequence of reactions, while the carbon-iodine bond can participate in subsequent cyclization or cross-coupling steps. For instance, a three-component reaction involving this compound, an amine, and a π-nucleophile could lead to the formation of a complex polycyclic system. The initial formation of an iminium ion from the aldehyde and the amine would be followed by the attack of the nucleophile and a subsequent intramolecular reaction involving the C2-iodo group.
Research on 2-chloroquinoline-3-carbaldehydes has demonstrated their utility in such transformations. For example, they have been employed in three-component reactions with 2-aminobenzimidazole (B67599) and malononitrile to synthesize benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net This showcases the potential of the 2-halo-3-formyl quinoline scaffold to participate in domino reactions leading to fused heterocyclic systems.
A hypothetical domino reaction involving this compound is presented in the following table:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Scaffold |
| This compound | Aniline (B41778) derivative | Terminal alkyne | Palladium/Copper catalyst, base | Fused pyrrolo[3,2-c]quinoline |
This proposed reaction would involve an initial Sonogashira coupling of the alkyne at the C2-position, followed by the formation of an imine with the aniline derivative, and a subsequent intramolecular cyclization to afford the complex scaffold.
Regioselective Modifications and Functional Group Interconversions on the Quinoline Core
The this compound molecule offers several sites for regioselective modifications and functional group interconversions, allowing for the fine-tuning of its chemical properties and the introduction of diverse functionalities.
The carbon-iodine bond at the C2-position is particularly amenable to a variety of transformations. The iodide is a good leaving group, facilitating nucleophilic aromatic substitution reactions. Moreover, it is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents at the C2-position, including alkyl, aryl, alkynyl, and amino groups. The regioselective functionalization of iodoquinolines through I/Mg-exchange reactions also presents a viable pathway for introducing various substituents. scite.ai
The aldehyde group at the C3-position is also a versatile handle for functional group interconversions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an oxime. rsc.org The aldehyde can also participate in various carbon-carbon bond-forming reactions, such as Wittig reactions to introduce alkenyl groups, or aldol (B89426) and related condensations. nih.gov The conversion of the aldehyde in 2-chloroquinoline-3-carbaldehyde to a carboxylic acid has been reported, indicating a similar transformation should be possible for the iodo-analogue. mdpi.com
The methoxy (B1213986) group at the C7-position could potentially be cleaved to the corresponding phenol, which could then be further functionalized. The quinoline ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.
The following table summarizes some of the potential regioselective modifications and functional group interconversions for this compound:
| Position | Functional Group | Transformation | Reagents/Conditions | New Functional Group |
| C2 | Iodo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |
| C2 | Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |
| C2 | Iodo | Nucleophilic Substitution | Sodium methoxide | Methoxy |
| C3 | Aldehyde | Oxidation | Oxidizing agent (e.g., KMnO4) | Carboxylic acid |
| C3 | Aldehyde | Reduction | Reducing agent (e.g., NaBH4) | Alcohol |
| C3 | Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene |
These transformations, largely inferred from the chemistry of analogous 2-chloroquinoline-3-carbaldehydes and other haloquinolines, underscore the potential of this compound as a versatile building block in organic synthesis. nih.govrsc.orgmdpi.com
Applications in Materials Science and Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
2-Iodo-7-methoxyquinoline-3-carbaldehyde is a trifunctional reagent, offering three distinct sites for chemical modification. The quinoline (B57606) nitrogen, the aldehyde group at the C3 position, and the iodine atom at the C2 position provide orthogonal handles for constructing complex molecular frameworks. This versatility is particularly valuable in heterocyclic chemistry.
The true synthetic power of this compound lies in the sequential reactivity of its functional groups. The carbon-iodine bond at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups.
Key coupling reactions applicable to this building block include:
Suzuki-Miyaura Coupling : Reaction with arylboronic acids to form 2-aryl-7-methoxyquinoline-3-carbaldehyde derivatives. This method is highly efficient for creating C-C bonds. nih.govwikipedia.org The reactivity of iodoquinolines in such reactions is well-established, often proceeding under mild conditions. nih.govresearchgate.net
Sonogashira Coupling : The coupling with terminal alkynes, catalyzed by palladium and copper(I), attaches alkynyl moieties to the C2 position. wikipedia.orgorganic-chemistry.org This reaction is fundamental for creating extended π-conjugated systems. Studies on related 2-aryl-4-chloro-3-iodoquinolines show that the iodine at the C3 position is selectively replaced, indicating the high reactivity of the C-I bond, which would be mirrored at the C2 position in the title compound. unisa.ac.zalibretexts.org
Once the C2 position is functionalized, the carbaldehyde group at C3 becomes a key player for subsequent cyclization reactions. One of the most powerful methods for building fused quinoline systems is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govorganic-chemistry.orgorganicreactions.org The aldehyde group in 2-substituted-7-methoxyquinoline-3-carbaldehyde derivatives can react with various active methylene (B1212753) compounds to construct complex, polycyclic aromatic systems, such as those containing pyrazolo[3,4-b]quinoline or pyrrolo[3,4-b]quinoline cores. nih.gov
| Reaction Type | Reagent | Product Type | Significance |
| Suzuki-Miyaura Coupling | Arylboronic Acid | 2-Aryl-7-methoxyquinoline-3-carbaldehyde | Forms C(sp²)-C(sp²) bonds |
| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-7-methoxyquinoline-3-carbaldehyde | Creates extended π-systems |
| Friedländer Annulation | Active Methylene Compound | Fused Polycyclic Heterocycles | Builds complex aromatic cores |
This table illustrates the synthetic pathways available from this compound for building complex polycyclic compounds.
Star-shaped molecules, a class of dendrimers or hyperbranched polymers, have garnered significant attention for their applications in optoelectronics and supramolecular chemistry. nih.govbohrium.com These molecules consist of a central core from which multiple "arms" radiate. rsc.orgresearchgate.netwikipedia.org The synthesis of such architectures often relies on building blocks with multiple, orthogonally reactive functional groups.
This compound is a prime candidate for constructing the arms of star-shaped molecules. By reacting a multifunctional core molecule (e.g., a triazine derivative) with the iodo-quinoline, the quinoline moiety can be appended as a peripheral unit. nih.gov The aldehyde and iodo groups then offer two distinct points for further functionalization or polymerization, allowing the quinoline unit to act as a branching point in a dendritic structure. While direct synthesis of star-shaped molecules using this specific iodo-quinoline has not been extensively reported, the fundamental reactivity of its functional groups makes it a highly suitable precursor for such advanced macromolecular designs.
Potential in Organic Electronics and Optoelectronics
Quinoline and its derivatives are recognized for their excellent thermal stability, electron-transporting capabilities, and tunable electronic properties, making them highly desirable for optoelectronic applications like organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govsemanticscholar.org
The quinoline ring is an electron-deficient (n-type) system, a crucial property for electron-transporting materials in organic electronic devices. nih.govsemanticscholar.org The electronic characteristics, such as the HOMO-LUMO energy gap, can be precisely tuned by introducing different functional groups onto the quinoline core. researchgate.net
This compound serves as an intermediate for creating tailored organic semiconductors. The methoxy (B1213986) group at the C7 position acts as an electron-donating group, while the aldehyde at C3 is electron-withdrawing. Through cross-coupling reactions at the C2 iodo-position, various π-conjugated systems can be introduced, further modifying the electronic properties of the molecule. This ability to fine-tune the molecular orbitals is essential for designing materials with specific charge transport characteristics suitable for organic field-effect transistors (OFETs) and other semiconductor devices. mdpi.comresearchgate.net
Phosphorescent OLEDs (PhOLEDs) rely on heavy metal complexes, typically of iridium(III) or platinum(II), that can efficiently harvest both singlet and triplet excitons to produce light. The performance of these devices is heavily dependent on the design of the organic ligands coordinated to the metal center. acs.org Quinoline-based ligands are widely used in these complexes due to their ability to form stable cyclometalated structures and to tune the emission color and efficiency of the resulting phosphor. rsc.orgnsf.govijcce.ac.ir
This compound is a precursor for synthesizing sophisticated ligands for these metal complexes. The aldehyde group can be readily converted into other functional groups, such as an imine (via condensation with an amine) or an alcohol (via reduction), to create a bidentate chelate with the quinoline nitrogen. This allows for the formation of stable 5- or 6-membered rings upon coordination to a metal ion like Iridium(III). acs.orgrsc.org The substituent at the 2-position, introduced via cross-coupling, can extend the π-conjugation of the ligand, which in turn tunes the emission wavelength of the final complex, enabling access to the full visible spectrum, including deep-red emitters. rsc.orgnsf.gov
| Property | Role of this compound Moiety |
| Electron Transport | The electron-deficient quinoline core facilitates electron mobility. semanticscholar.org |
| Energy Level Tuning | Substituents (methoxy, aldehyde, and C2-coupled groups) modify HOMO/LUMO levels. researchgate.net |
| Ligand Formation | Serves as a precursor to bidentate ligands for Ir(III) and Pt(II) complexes. acs.orgrsc.org |
| Color Tuning | Extended conjugation via C2-functionalization shifts emission wavelengths. rsc.orgnsf.gov |
This table summarizes the potential contributions of this compound to organic electronics and optoelectronics.
Contributions to Ligand Design and Coordination Chemistry
Beyond its use in OLEDs, the structural motifs derived from this compound are valuable in the broader field of coordination chemistry. The quinoline nitrogen and the exocyclic aldehyde oxygen can form a bidentate O,N-chelate with a variety of metal ions.
Modification of the aldehyde provides a route to a diverse family of ligands. For instance, condensation with hydrazides can yield N'-((quinolin-3-yl)methylene)benzohydrazide ligands, which are capable of coordinating with metals to form stable complexes. nih.gov Similarly, reaction with various primary amines leads to Schiff base ligands, where the electronic and steric properties can be systematically varied by changing the amine component. These ligands are instrumental in developing new catalysts, sensors, and molecular materials with tailored magnetic or optical properties. The inherent reactivity of the 2-iodo position allows for a secondary level of modification, enabling the synthesis of complex, multifunctional ligands for advanced coordination and supramolecular chemistry.
Future Research Directions for 2 Iodo 7 Methoxyquinoline 3 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions like the Skraup, Friedlander, and Doebner-von Miller syntheses. tandfonline.comnih.gov While effective, these methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.govresearchgate.net A significant future research direction is the development of green and sustainable synthetic pathways to 2-Iodo-7-methoxyquinoline-3-carbaldehyde.
Current methods for analogous compounds, such as 2-chloroquinoline-3-carbaldehydes, often employ the Vilsmeier-Haack reaction, which uses reagents like phosphoryl chloride and dimethylformamide. rsc.org Future work should pivot towards methodologies that align with the principles of green chemistry. researchgate.netijpsjournal.com This includes the exploration of one-pot, multi-component reactions that minimize waste and purification steps. researchgate.net The use of eco-friendly solvents like water or ethanol, biodegradable catalysts, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis are promising areas of investigation. tandfonline.comnih.govijpsjournal.com
| Approach | Key Features | Potential Advantages for Target Compound | References |
|---|---|---|---|
| Traditional (e.g., Vilsmeier-Haack) | Uses reagents like POCl₃/DMF; often requires high temperatures. | Established methodology for analogous chloro-derivatives. | rsc.org |
| Green Multi-Component Reactions | One-pot synthesis, use of green solvents (water, ethanol), biodegradable catalysts. | Reduced waste, lower energy consumption, improved safety profile. | tandfonline.comresearchgate.net |
| Microwave-Assisted Synthesis | Uses microwave radiation for heating, significantly reducing reaction times. | Rapid synthesis, improved yields, high efficiency. | tandfonline.comijpsjournal.com |
| Direct C-H Iodination | Introduction of iodine directly onto the heteroaromatic core. | High atom economy, fewer synthetic steps, potential for high regioselectivity. | acs.org |
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The chemical reactivity of this compound is dictated by its three key functional groups: the C-I bond, the aldehyde, and the quinoline ring system. The carbon-iodine bond is particularly attractive for its high reactivity in comparison to other halogens, especially in transition metal-catalyzed cross-coupling reactions. Future research should extensively map its utility in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce a wide array of substituents at the 2-position, creating libraries of novel compounds.
Beyond these established methods, a key research direction is the exploration of unconventional reactivity. This includes investigating the potential of the iodoarene moiety to act as a precursor for hypervalent iodine reagents, which can mediate unique oxidative transformations and group transfer reactions under metal-free conditions. nih.govresearchgate.net The interplay between the aldehyde and the C-I bond could also be exploited for novel, selective intramolecular cyclization reactions, potentially triggered by halogen-induced pathways to form complex fused heterocyclic systems. mdpi.com Understanding and controlling the chemoselectivity—for instance, reacting the aldehyde while preserving the C-I bond, or vice versa—will be crucial for its use as a versatile synthetic intermediate.
Advanced Computational Modeling for Predictive Synthesis and Property Tuning
Computational chemistry has become an indispensable tool for accelerating materials discovery and rational drug design. hilarispublisher.com For this compound, advanced computational modeling offers a pathway to predict its behavior and guide experimental efforts, shifting from a trial-and-error approach to a predictive synthesis model. mit.edumit.edu
Future research should employ quantum mechanical simulations, such as Density Functional Theory (DFT), to gain deep insights into the molecule's electronic structure. mghpcc.org These models can predict key properties like electronic band gaps, optical characteristics, and chemical reactivity hotspots. hilarispublisher.com Specifically, DFT can be used to calculate the bond dissociation energy of the C-I bond, predict the outcomes of various cross-coupling reactions, and model the transition states of novel cyclization pathways. This predictive power enables the in silico screening of reaction conditions and catalysts, saving significant experimental time and resources. mit.edu
Furthermore, computational models can be used to tune the functional properties of derivatives. By modeling how different substituents at the 2-position (installed via the C-I bond) affect the molecule's lipophilicity, electronic properties, and ability to interact with biological targets or other materials, researchers can rationally design new molecules with tailored functions. nih.govrsc.org
| Computational Method | Target Property/Application | Expected Outcome | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction mechanisms. | Prediction of reactivity sites, optimization of synthetic conditions. | mit.edumghpcc.org |
| QSAR Modeling | Structure-activity relationships for biological targets. | Design of derivatives with enhanced biological activity. | nih.gov |
| Molecular Dynamics (MD) | Simulation of intermolecular interactions and self-assembly. | Prediction of supramolecular architectures and material properties. | hilarispublisher.com |
Integration into Supramolecular Architectures and Novel Functional Materials
Crystal engineering focuses on the rational design of solid-state structures with desired properties by controlling intermolecular interactions. nih.gov The this compound molecule is an exceptional candidate for use as a building block, or tecton, in supramolecular chemistry due to the presence of an iodine atom, which is a highly effective halogen bond donor. researchgate.net
A major future research direction is to systematically explore the use of this molecule in constructing novel supramolecular architectures. nih.gov Halogen bonding, a directional and reliable non-covalent interaction between an electrophilic halogen and a Lewis base, can be the primary driving force for self-assembly. nih.govrsc.org Co-crystallization experiments with a variety of halogen bond acceptors (e.g., pyridines, N-oxides, amides) could lead to the formation of predictable and robust 1D chains, 2D networks, or 3D frameworks.
The molecule's planar quinoline core also facilitates π–π stacking interactions, which can work in concert with halogen bonding to stabilize the resulting crystal lattice. nih.govresearchgate.net The aldehyde's oxygen atom can also act as a weak hydrogen or halogen bond acceptor. The interplay of these multiple non-covalent interactions (halogen bonding, π–π stacking, C-H···O contacts) provides a rich platform for designing complex and functional materials, such as organic semiconductors, porous materials for gas storage, or novel pharmaceutical co-crystals. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
